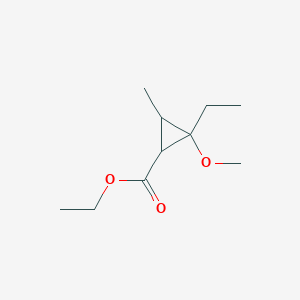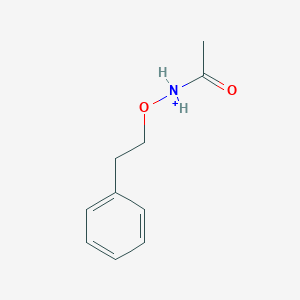
N-(2-Phenylethoxy)ethanamidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylethoxy)ethanamidium is an organic compound characterized by the presence of a phenylethoxy group attached to an ethanamidium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Phenylethoxy)ethanamidium typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal. This reaction is carried out in the presence of an alkali and a phase transfer catalyst, within an organic solvent and water system. The organic layer is then separated, and the solvent is boiled off. The resulting concentrate is dissolved in a solvent, and dried chlorine hydride or hydrogen bromide gas is introduced to salify the product .
Industrial Production Methods
The described synthetic route is advantageous for industrial production due to its simplicity, mild reaction conditions, and high yield (up to 72%). The product is stable and non-hygroscopic, making it suitable for long-term storage and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethoxy)ethanamidium undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Phenylethoxy)ethanamidium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Phenylethoxy)ethanamidium involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Phenylethyl)ethanamine
- N-(2-Phenylethyl)ethanolamine
Uniqueness
N-(2-Phenylethoxy)ethanamidium is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
195062-73-8 |
|---|---|
Molecular Formula |
C10H14NO2+ |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
acetyl(2-phenylethoxy)azanium |
InChI |
InChI=1S/C10H13NO2/c1-9(12)11-13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)/p+1 |
InChI Key |
RAQUZYWMEJZUFJ-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)[NH2+]OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


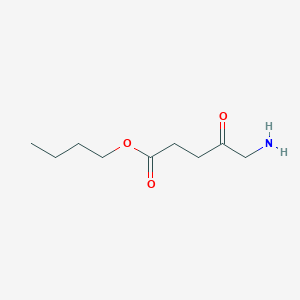
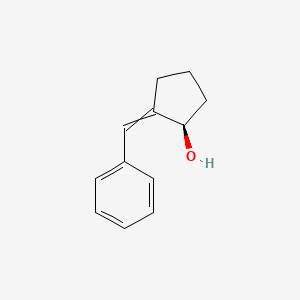
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
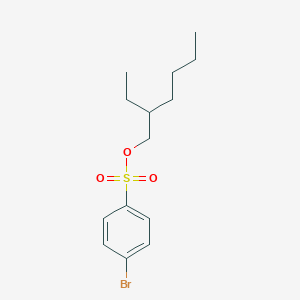
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
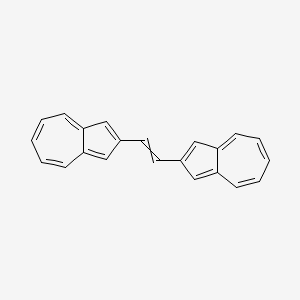

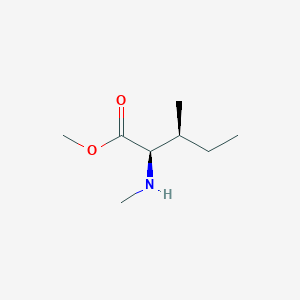
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
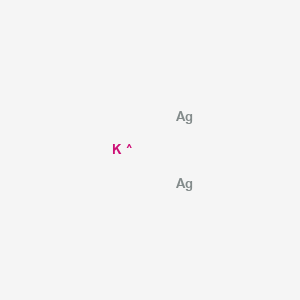
![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
